2-Sulfanylideneimidazolidine-4-carboxylic acid
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Overview
Description
2-Sulfanylideneimidazolidine-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of the sulfanylidene group (–S=) and the imidazolidine ring makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylideneimidazolidine-4-carboxylic acid typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. One common method is a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . The reaction conditions usually involve refluxing the reactants in an appropriate solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylideneimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The imidazolidine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolidine derivatives depending on the reagents used.
Scientific Research Applications
2-Sulfanylideneimidazolidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Sulfanylideneimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The imidazolidine ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
2-Sulfanylideneimidazolidine-4-carboxylic acid can be compared with other similar compounds such as:
2-Oxo-4-imidazolidinecarboxylic acid: This compound lacks the sulfanylidene group but shares the imidazolidine ring structure.
Thiazolidine-4-carboxylic acid: Contains a sulfur atom within a five-membered ring but differs in the position of the sulfur atom and the overall ring structure.
The uniqueness of this compound lies in its combination of the sulfanylidene group and the imidazolidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
32348-31-5 |
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Molecular Formula |
C4H6N2O2S |
Molecular Weight |
146.17 g/mol |
IUPAC Name |
2-sulfanylideneimidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C4H6N2O2S/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9) |
InChI Key |
WVTNJOADSVBBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=S)N1)C(=O)O |
Origin of Product |
United States |
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